Bismuth trichloride

Beschreibung

Eigenschaften

CAS-Nummer |

7787-60-2 |

|---|---|

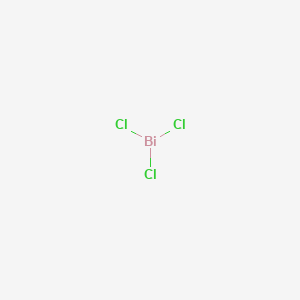

Molekularformel |

BiCl3 |

Molekulargewicht |

315.33 g/mol |

IUPAC-Name |

bismuth;trichloride |

InChI |

InChI=1S/Bi.3ClH/h;3*1H/q+3;;;/p-3 |

InChI-Schlüssel |

JHXKRIRFYBPWGE-UHFFFAOYSA-K |

SMILES |

Cl[Bi](Cl)Cl |

Kanonische SMILES |

[Cl-].[Cl-].[Cl-].[Bi+3] |

Andere CAS-Nummern |

7787-60-2 |

Piktogramme |

Irritant |

Synonyme |

bismuth trichloride |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Bonding of Bismuth Trichloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bismuth trichloride (BiCl₃) is an inorganic compound that serves as a common precursor for the synthesis of other bismuth compounds and as a Lewis acid catalyst in organic synthesis.[1][2] Its chemical reactivity and physical properties are intrinsically linked to its unique crystal structure and bonding characteristics. This guide provides a detailed technical overview of the solid-state structure of BiCl₃, the nature of its chemical bonds, and the experimental and computational methodologies used for its characterization. In the gaseous state, BiCl₃ adopts a pyramidal geometry consistent with VSEPR theory, but its solid-state structure is considerably more complex, featuring an extended network of bridging chloride ions that results in a high coordination number for the bismuth center.[1] This structural arrangement gives rise to its characteristic properties, including its hygroscopic nature and Lewis acidity.[2]

Crystal Structure of this compound

The crystal structure of solid this compound has been determined by single-crystal X-ray diffraction. It crystallizes in the orthorhombic space group Pnma.[3] This structure is notably different from the simple pyramidal molecule observed in the gas phase.[1]

Crystallographic Data

The fundamental parameters defining the crystal lattice of BiCl₃ are summarized in the table below. These values represent the dimensions of the unit cell, the smallest repeating unit of the crystal lattice.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pnma (No. 62) | [3] |

| a | 6.788 Å | [4] |

| b | 8.373 Å | [4] |

| c | 8.815 Å | [4] |

Coordination Environment and Molecular Geometry

In the solid state, the discrete pyramidal BiCl₃ molecules observed in the gas phase are linked through intermolecular interactions.[1] Each bismuth atom is coordinated to eight chloride atoms, creating a complex three-dimensional network.[3] This coordination environment can be described as follows:

-

Primary Covalent Bonds: Each bismuth atom is covalently bonded to three chlorine atoms in a distorted trigonal pyramidal geometry. These primary Bi-Cl bonds have the shortest bond lengths, approximately 2.50 pm.[1]

-

Secondary Bridging Bonds: In addition to the three short covalent bonds, each bismuth atom interacts with five other chlorine atoms from neighboring BiCl₃ units.[1] These interactions, or bridging bonds, are significantly longer, with distances ranging from 3.24 pm to 3.47 pm.[1][3]

This arrangement results in an eight-coordinate geometry for the bismuth atom.[3] The structure is similar to that of other p-block trihalides like antimony trichloride (SbCl₃).[1]

| Interaction Type | Atom Pair | Distance Range (Å) | Reference |

| Primary Covalent Bond | Bi-Cl | ~2.50 - 2.51 | [1][3] |

| Secondary Bridging Bond | Bi---Cl | 3.24 - 3.47 | [1][3] |

Chemical Bonding in this compound

The bonding in this compound is predominantly covalent, a characteristic that defines its molecular structure and reactivity.[1][5] The significant difference in electronegativity between bismuth and chlorine, however, imparts a degree of ionic character to the Bi-Cl bonds.

Covalent and Ionic Character

BiCl₃ is considered a covalent compound.[5] In the gas phase, it exists as discrete BiCl₃ molecules with a pyramidal structure, which is a classic example explained by the Valence Shell Electron Pair Repulsion (VSEPR) theory.[1] The central bismuth atom has five valence electrons, three of which form single covalent bonds with the three chlorine atoms, while the remaining two constitute a stereochemically active lone pair. This lone pair repels the bonding pairs, resulting in a pyramidal shape rather than a trigonal planar geometry.[1]

In the solid state, the distinction between intramolecular covalent bonds and intermolecular forces becomes blurred due to the strong bridging interactions. The shorter Bi-Cl distances represent strong covalent bonds, while the longer distances are indicative of weaker, more ionic, or dative interactions that hold the polymeric structure together.

Lewis Acidity

This compound acts as a Lewis acid, meaning it can accept an electron pair from a Lewis base.[1][2][6] This acidity arises from the electron-deficient nature of the bismuth center. It readily forms a variety of chloro complexes, such as the square pyramidal [BiCl₅]²⁻ and the octahedral [BiCl₆]³⁻, upon reaction with chloride ion donors.[1] Interestingly, in the [BiCl₆]³⁻ complex, the lone pair on bismuth is stereochemically inactive and does not distort the octahedral geometry, a phenomenon that is not predicted by simple VSEPR theory.[1] This behavior highlights the complex electronic effects in heavy p-block elements.

Experimental Protocols

The characterization of BiCl₃'s structure and bonding relies on several key experimental and computational techniques.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in a crystalline solid.[7]

Methodology:

-

Crystal Growth: Single crystals of BiCl₃ suitable for diffraction are typically grown by methods such as slow vacuum sublimation.

-

Mounting: A selected crystal is mounted in a capillary tube to protect it from the atmosphere, as BiCl₃ is hygroscopic.[2]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.7107Å) is directed at the crystal.[7] The crystal is rotated, and the instrument records the intensities and positions of the diffracted X-ray beams.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined using computational methods. The structural model is then refined to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model.[7]

Computational Chemistry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and bonding of molecules.[6]

Methodology:

-

Model Building: A computational model of the BiCl₃ molecule or its crystal lattice is constructed.

-

Calculation: DFT calculations are performed to minimize the energy of the system and find the most stable electronic structure and geometry. These calculations can predict bond lengths, bond angles, and vibrational frequencies.

-

Bonding Analysis: Advanced techniques, such as Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) analysis, can be applied to the calculated results to provide a deeper understanding of the covalent and ionic character of the chemical bonds.[8]

Visualizations

The following diagrams illustrate the coordination environment and the workflow for characterizing this compound.

References

- 1. Bismuth chloride - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. mp-22908: BiCl3 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]

- 5. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 6. researchgate.net [researchgate.net]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Tweaking the Charge Transfer: Bonding Analysis of Bismuth(III) Complexes with a Flexidentate Phosphane Ligand - PMC [pmc.ncbi.nlm.nih.gov]

The Lewis Acid Character of Bismuth Trichloride: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth trichloride (BiCl₃), a p-block element halide, has emerged as a uniquely effective and versatile Lewis acid catalyst in organic synthesis. Defying simple periodic trends which suggest its Lewis acidity should be the weakest among its group 15 congeners, experimental evidence demonstrates a potent electron-accepting ability, particularly in comparison to antimony trichloride. This technical guide provides an in-depth analysis of the Lewis acid character of BiCl₃, presenting quantitative data, detailed experimental protocols for its characterization and application, and mechanistic diagrams to illustrate its role in key chemical transformations. Its combination of efficacy, low cost, and reduced toxicity makes it an increasingly attractive catalyst for pharmaceutical and fine chemical synthesis.

The Fundamental Lewis Acid Character of this compound

A Lewis acid is defined as a chemical species that can accept a pair of electrons from a Lewis base. The Lewis acidity of main group halides is typically governed by factors such as the electronegativity of the central atom and the attached halogens, as well as the availability of low-lying empty orbitals. For the trichlorides of group 15 (pnictogens), a general decrease in Lewis acidity is expected down the group (PCl₃ > AsCl₃ > SbCl₃ > BiCl₃) due to the increasing size of the central atom and a corresponding decrease in effective nuclear charge.[1][2]

However, this compound presents a notable exception to this trend. Contrary to expectations, BiCl₃ has been shown to be a stronger Lewis acid than antimony trichloride (SbCl₃).[3] This enhanced acidity is attributed to the significant polarization of the Bi-Cl bonds and the accessibility of bismuth's low-lying antibonding σ*-orbitals, which can effectively accept electron density from a Lewis base.[3] This characteristic allows BiCl₃ to form stable adducts and chloro complexes, such as [BiCl₆]³⁻, and to effectively activate a wide range of substrates in organic reactions.[4]

Experimental Quantification of Lewis Acidity

The most common and convenient method for quantifying and comparing the strength of Lewis acids is the Gutmann-Beckett method. This technique utilizes a Lewis base probe, typically triethylphosphine oxide (Et₃PO or TEPO), and measures the induced downfield shift of its phosphorus signal in ³¹P NMR spectroscopy upon coordination with a Lewis acid. A greater downfield shift indicates a stronger interaction and thus a higher Lewis acidity.

The strength is quantified by the Acceptor Number (AN), calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) where δₛₐₘₚₗₑ is the observed ³¹P chemical shift of the Et₃PO-Lewis acid adduct, and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane (AN = 0). The scale is benchmarked against the strong Lewis acid SbCl₅, which is assigned an AN of 100.

Recent studies have directly compared the Lewis acidity of BiCl₃ and SbCl₃ using this method. The results clearly show that BiCl₃ induces a larger downfield shift in the ³¹P NMR signal of TEPO than SbCl₃, providing definitive evidence that BiCl₃ is the stronger Lewis acid.[3]

Data Presentation: Comparison of Lewis Acidity

The following table summarizes the experimental data from ³¹P NMR studies and the calculated Gutmann-Beckett Acceptor Numbers for BiCl₃ and SbCl₃.

| Lewis Acid | Probe Molecule | Solvent | ³¹P Chemical Shift (δ) of Adduct [ppm] | Calculated Acceptor Number (AN) |

| SbCl₃ | Et₃PO | CD₂Cl₂ | 75.3[3] | 75.8 |

| BiCl₃ | Et₃PO | CD₂Cl₂ | 78.0 [3] | 81.8 |

Note: The chemical shift of free Et₃PO in CD₂Cl₂ was reported as 50.6 ppm. The AN calculation uses the standard reference of Et₃PO in hexane (δ = 41.0 ppm).[3]

Experimental Protocol: Gutmann-Beckett Method for BiCl₃

This protocol describes the determination of the Gutmann-Beckett Acceptor Number for a solid Lewis acid like BiCl₃.

Materials:

-

This compound (BiCl₃), anhydrous

-

Triethylphosphine oxide (Et₃PO, TEPO), handled under inert atmosphere due to its hygroscopic nature

-

Deuterated dichloromethane (CD₂Cl₂), anhydrous

-

NMR tubes, oven-dried

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation of TEPO Solution: Inside a glovebox, prepare a stock solution of TEPO in anhydrous CD₂Cl₂ (e.g., 0.1 M).

-

Sample Preparation:

-

To an oven-dried NMR tube, add a precisely weighed amount of anhydrous BiCl₃ (e.g., 8 equivalents to ensure complex formation).

-

Add a measured volume of the TEPO stock solution (e.g., 0.5 mL) to the NMR tube containing the BiCl₃.

-

Seal the NMR tube under an inert atmosphere (e.g., Nitrogen or Argon).

-

-

Adduct Formation: Gently agitate the sealed NMR tube to dissolve the components and allow the TEPO-BiCl₃ adduct to form. The solution should be allowed to equilibrate at room temperature for approximately 10-15 minutes.

-

NMR Acquisition:

-

Acquire a ³¹P NMR spectrum of the sample. Use 85% H₃PO₄ as an external standard (δ = 0 ppm).

-

Ensure a sufficient number of scans to obtain a high signal-to-noise ratio.

-

-

Data Analysis:

-

Determine the chemical shift (δ) of the main phosphorus signal corresponding to the TEPO-BiCl₃ adduct.

-

Calculate the Acceptor Number (AN) using the standard Gutmann-Beckett formula.

-

Visualization: Gutmann-Beckett Experimental Workflow

Catalytic Applications in Organic Synthesis

The pronounced Lewis acidity of BiCl₃ makes it an excellent catalyst for a variety of crucial C-C and C-heteroatom bond-forming reactions. It functions by coordinating to an electron-rich atom (typically oxygen or a halogen) in a substrate, thereby activating it towards nucleophilic attack.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is the addition of a silyl enol ether to a carbonyl compound, catalyzed by a Lewis acid. BiCl₃ is an effective catalyst for this transformation, activating the aldehyde or ketone for attack by the nucleophilic silyl enol ether.[1]

Catalytic Cycle:

-

Activation: BiCl₃ coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

-

Nucleophilic Attack: The silyl enol ether attacks the activated carbonyl carbon, forming a C-C bond and a bismuth aldolate intermediate.

-

Silyl Transfer & Product Release: A trimethylsilyl group is transferred to the oxygen, releasing the silylated aldol product.

-

Catalyst Regeneration: The BiCl₃ catalyst is regenerated, ready to enter another cycle.

Materials:

-

Aldehyde (e.g., Benzaldehyde)

-

Silyl enol ether (e.g., 1-(Trimethylsiloxy)cyclohexene)

-

This compound (BiCl₃), 5-10 mol%

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).

-

Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Add BiCl₃ (0.05 - 0.10 mmol) to the stirred solution.

-

Slowly add the silyl enol ether (1.2 mmol) dropwise to the reaction mixture over 10 minutes.

-

Allow the reaction to stir at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Allow the mixture to warm to room temperature, then transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the desired β-hydroxy ketone (after desilylation during workup/chromatography).

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for attaching an acyl group to an aromatic ring. Strong Lewis acids are required to generate the highly electrophilic acylium ion from an acyl halide or anhydride. BiCl₃ serves as an efficient and less corrosive alternative to traditional catalysts like AlCl₃.

Reaction Mechanism:

-

Acylium Ion Formation: BiCl₃ reacts with the acyl chloride to form a complex. This complex facilitates the departure of a chloride ion, generating a resonance-stabilized acylium ion (R-C≡O⁺).

-

Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

-

Deprotonation & Aromatization: The [BiCl₄]⁻ complex removes a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the BiCl₃ catalyst.

Materials:

-

Aromatic substrate (e.g., Anisole)

-

Acylating agent (e.g., Acetyl chloride)

-

This compound (BiCl₃), 10-20 mol%

-

Anhydrous solvent (e.g., Dichloroethane or Nitromethane)

Procedure:

-

In a nitrogen-flushed, three-necked flask equipped with a dropping funnel, condenser, and magnetic stir bar, dissolve the aromatic substrate (10 mmol) in the anhydrous solvent (20 mL).

-

Add BiCl₃ (1-2 mmol) to the solution and stir until it is well-dispersed.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the acyl chloride (11 mmol), dissolved in a small amount of the solvent, dropwise from the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it over a mixture of crushed ice and dilute HCl.

-

Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purify the resulting aromatic ketone by recrystallization or column chromatography.

Conclusion

This compound possesses a significant and synthetically valuable Lewis acid character that is stronger than its heavier group 15 analogue, SbCl₃. This property, quantified by methods such as ³¹P NMR spectroscopy via the Gutmann-Beckett approach, is the foundation of its utility as a catalyst. BiCl₃ efficiently activates substrates in a range of important organic transformations, including Mukaiyama aldol and Friedel-Crafts reactions, often under mild conditions. For researchers and professionals in drug development and fine chemical synthesis, BiCl₃ offers a compelling combination of high catalytic activity, low cost, ease of handling, and a more favorable environmental and toxicological profile compared to many traditional Lewis acids, positioning it as a key catalyst in modern organic synthesis.

References

An In-depth Technical Guide to the Hydrolysis of Bismuth Trichloride for the Synthesis of Bismuth Oxychloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of bismuth oxychloride (BiOCl) through the hydrolysis of bismuth trichloride (BiCl₃). It is designed to equip researchers, scientists, and professionals in drug development with a thorough understanding of the reaction, from its fundamental principles to detailed experimental protocols. This document covers various synthesis methodologies, the influence of key reaction parameters on the final product's characteristics, and quantitative data to facilitate reproducible and controlled synthesis. Furthermore, it delves into the reaction mechanisms, safety considerations, and purification techniques essential for producing high-purity BiOCl for specialized applications.

Introduction

Bismuth oxychloride (BiOCl) is an inorganic compound that has garnered significant interest across various fields, including cosmetics, photocatalysis, and increasingly, in biomedical applications and drug delivery systems. Its unique layered crystal structure, low toxicity, and high stability make it an attractive material for development. The most common and straightforward method for synthesizing BiOCl is through the hydrolysis of this compound (BiCl₃), a reaction that, while simple in principle, is influenced by a multitude of parameters that can be precisely controlled to tailor the physicochemical properties of the final product.

The overall chemical reaction for the hydrolysis of this compound is:

BiCl₃ + H₂O → BiOCl + 2HCl[1][2]

This reaction involves the precipitation of the poorly soluble bismuth oxychloride from an aqueous solution. The simplicity of this reaction belies the complexity of controlling the product's morphology, particle size, crystallinity, and purity, all of which are critical for its performance in advanced applications. This guide will provide the necessary details to navigate these complexities.

Reaction Mechanisms and Kinetics

Understanding the reaction mechanism is crucial for controlling the synthesis of BiOCl. Computational studies based on density functional theory (DFT) have proposed two primary pathways for the hydrolysis of BiCl₃.[3][4]

Pathway 1: Substitution-Dehydration

-

Two chloride atoms in BiCl₃ are substituted by hydroxyl groups from water, forming a [Bi(OH)₂Cl] monomer.

-

This intermediate then undergoes either intra-molecular or inter-molecular dehydration to form BiOCl.

Pathway 2: Direct Reaction and Substitution

-

The bismuth atom in BiCl₃ directly reacts with a hydroxyl group to form a [Bi-OH] monomer.

-

A chloride atom then replaces the hydrogen atom on the hydroxyl group, leading to the formation of BiOCl.

Experimental in-situ studies have provided evidence for the formation of an intermediate hydrate, BiCl₃·H₂O, at ambient conditions when solid BiCl₃ reacts with water vapor.[5] This hydrate is unstable above 50 °C, at which point the hydrolysis mechanism changes.[5]

Currently, detailed experimental kinetic data such as the rate constant and activation energy for the hydrolysis of this compound in aqueous solution are not extensively reported in the literature. Thermodynamic data from computational studies suggest that the formation of a related compound, Bi₃O₄Cl, may be more stable than BiOCl, although BiOCl is the commonly observed product under many synthesis conditions.[3][4]

Experimental Protocols

The synthesis of bismuth oxychloride can be achieved through several methods, each offering different levels of control over the product's characteristics.

Simple Hydrolysis / Co-precipitation

This is the most direct method, involving the addition of a this compound solution to water or a basic solution to induce precipitation.

Protocol:

-

Preparation of this compound Solution: Dissolve a specific amount of this compound (e.g., 2.5 g) in a minimal amount of a solvent in which it is soluble without immediate hydrolysis, such as absolute ethanol (e.g., 50 mL).

-

Hydrolysis: Vigorously stir a volume of deionized water (e.g., 500 mL). Slowly add the this compound solution dropwise to the water. A white precipitate of bismuth oxychloride will form immediately.

-

Aging: Continue stirring the suspension for a period (e.g., 1-2 hours) to allow for crystal growth and stabilization.

-

Washing: Isolate the precipitate by filtration or centrifugation. Wash the product repeatedly with deionized water to remove residual hydrochloric acid and unreacted precursors. Follow with a wash with ethanol to facilitate drying.

-

Drying: Dry the final product in an oven at a controlled temperature (e.g., 60-80 °C) for several hours.

Hydrothermal Synthesis

This method is performed in a sealed vessel (autoclave) at elevated temperatures and pressures, which can promote the formation of highly crystalline materials.

Protocol:

-

Precursor Solution: Prepare a solution of this compound in a suitable solvent. For example, dissolve BiCl₃ in a mixture of ethanol and water.

-

Autoclave Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours). The pressure inside the autoclave will increase due to the heating of the solvent.

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Collect the resulting white powder and wash it thoroughly with deionized water and ethanol. Dry the product in an oven.

Solvothermal Synthesis

Similar to the hydrothermal method, but using a non-aqueous solvent or a mixture of aqueous and organic solvents. This allows for greater control over the morphology of the product.

Protocol:

-

Precursor Solution: Dissolve this compound and a chloride source (e.g., KCl or NaCl) in an organic solvent such as ethylene glycol. Urea is sometimes added as a precipitating agent. For instance, a typical preparation may involve dissolving 0.630 g of BiCl₃ and 0.240 g of urea in 40 mL of ethylene glycol.[6]

-

Solvothermal Reaction: Place the solution in a Teflon-lined autoclave and heat to a specific temperature (e.g., 160 °C) for a set duration (e.g., 8 hours).[6]

-

Product Recovery: After cooling, the precipitate is collected by centrifugation or filtration.

-

Washing and Drying: The product is washed with ethanol and deionized water and then dried.

Influence of Reaction Parameters

The properties of the synthesized bismuth oxychloride are highly dependent on the reaction conditions.

Effect of pH

The pH of the reaction medium is a critical factor influencing the hydrolysis process.

-

Low pH (acidic): The hydrolysis of BiCl₃ is reversible. In the presence of a high concentration of hydrochloric acid (low pH), the equilibrium shifts towards the soluble BiCl₃, and the precipitation of BiOCl is inhibited.[7]

-

Neutral to High pH (alkaline): Increasing the pH (by adding a base like NaOH or ammonia) promotes the hydrolysis and precipitation of BiOCl. The morphology and particle size of the BiOCl can be controlled by adjusting the final pH of the solution.

Effect of Temperature

Temperature affects both the kinetics of the hydrolysis and the crystallinity of the product.

-

Low Temperatures (Room Temperature): Generally lead to the formation of smaller, less crystalline particles.

-

High Temperatures (Hydrothermal/Solvothermal): Promote the growth of larger, more well-defined crystals with higher crystallinity. Studies have shown that increasing the hydrothermal temperature leads to an increase in the average size of the BiOCl nanoparticles.

Effect of Solvents and Additives

The choice of solvent and the use of additives can significantly influence the morphology of the BiOCl particles.

-

Solvents: In solvothermal synthesis, the use of different organic solvents like ethylene glycol can lead to various morphologies, such as microspheres and flower-like structures.[8] The solvent composition plays a key role in the final morphology.

-

Additives/Surfactants: Surfactants and other additives can act as capping agents or structure-directing agents, controlling the growth of specific crystal facets and leading to morphologies like nanoplates, nanosheets, and hierarchical structures.

Data Presentation

The following tables summarize the quantitative data on the synthesis of bismuth oxychloride under various conditions.

Table 1: Influence of Synthesis Method and Temperature on BiOCl Crystallite Size

| Synthesis Method | Precursors | Temperature (°C) | Time (h) | Average Crystallite/Particle Size | Reference |

| Co-precipitation | Bi(NO₃)₃·5H₂O, Succinic Acid | Room Temp | - | 21 nm | [9] |

| Hydrothermal | BiCl₃ | Room Temp | 24 | ~250 nm (diameter), 150 nm (thickness) | |

| Hydrothermal | BiCl₃ | 80 | 24 | 200 nm - 2 µm (diameter) | |

| Hydrothermal | BiCl₃ | 120 | 24 | 300 nm - 3 µm (diameter) | |

| Solvothermal | BiCl₃, Urea, Ethylene Glycol | 160 | 8 | 3-4 µm (nest-shaped spheres) | [6] |

Table 2: Influence of pH on BiOCl Crystallite Size

| Precursors | pH | Temperature (°C) | Average Crystallite Size (nm) | Reference |

| Bi(NO₃)₃·5H₂O, KCl | 1 | Room Temp | 24 | |

| Bi(NO₃)₃·5H₂O, KCl | 3 | Room Temp | - | |

| Bi(NO₃)₃·5H₂O, KCl | 6 | Room Temp | 45 |

Purification and Characterization

Purification

For applications in drug development and other high-purity fields, rigorous purification is essential.

-

Washing: The primary purification step involves thorough washing of the precipitate to remove soluble byproducts, primarily hydrochloric acid, and any unreacted starting materials. Deionized water is used until the washings are neutral. An ethanol wash is often used to remove residual water and organic impurities.

-

Recrystallization: While not commonly employed for the direct hydrolysis product due to its low solubility, in related syntheses starting from bismuth metal, purification steps involve the precipitation of intermediates like bismuth (III) oxohydroxonitrate trihydrate to remove metallic contaminants before conversion to BiOCl.[10]

-

Purity Assessment: The purity of the final BiOCl product can be assessed using techniques such as X-ray Photoelectron Spectroscopy (XPS) to determine the surface composition and identify any contaminants.[11] Energy-dispersive X-ray spectroscopy (EDX) coupled with scanning electron microscopy also provides elemental composition.

Characterization Techniques

A suite of analytical techniques is used to characterize the synthesized bismuth oxychloride:

-

X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and average crystallite size.

-

Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the BiOCl.

-

Transmission Electron Microscopy (TEM): For high-resolution imaging of the crystal structure and morphology of nanoparticles.

-

UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy of the material.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the powder.

Mandatory Visualizations

Signaling Pathways and Reaction Mechanisms

Caption: Proposed reaction pathways for the hydrolysis of this compound.

Experimental Workflow

Caption: A generalized workflow for the synthesis of bismuth oxychloride.

Logical Relationships

References

- 1. Bismuth chloride - Sciencemadness Wiki [sciencemadness.org]

- 2. SbCl3 and BiCl3 on hydrolysis gives [infinitylearn.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sibran.ru [sibran.ru]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Bismuth Trichloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bismuth trichloride (BiCl₃) in various organic solvents. Understanding the solubility characteristics of this versatile Lewis acid is crucial for its application in organic synthesis, catalysis, and the development of bismuth-containing pharmaceuticals. This document consolidates available quantitative and qualitative data, outlines a detailed experimental protocol for solubility determination, and illustrates key concepts through diagrams.

Quantitative and Qualitative Solubility Data

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Notes |

| Acetone | C₃H₆O | 18 | 17.9 g / 100 g solvent | Data from Seidell's "Solubilities of Inorganic and Organic Compounds"[2]. |

| Ethyl Acetate | C₄H₈O₂ | 18 | 1.66 g / 100 g solvent | Data from Seidell's "Solubilities of Inorganic and Organic Compounds"[2]. |

| Methanol | CH₄O | Not Specified | Soluble | Generally described as soluble or well-soluble[1][3][4]. |

| Ethanol | C₂H₅OH | Not Specified | Partially Soluble | Some sources indicate partial solubility, while others suggest it may decompose in ethanol solution to form bismuth oxychloride[1][5]. |

| Diethyl Ether | C₄H₁₀O | Not Specified | Soluble | Consistently reported as soluble[3][5][6]. |

| Tetrahydrofuran (THF) | C₄H₈O | Not Specified | Soluble/Partially Soluble | Described as soluble to partially soluble[4][7]. |

| Toluene | C₇H₈ | Not Specified | Slightly Soluble | Generally considered to have low solubility in non-polar aromatic solvents[4]. |

Factors Influencing Solubility

The dissolution of this compound in organic solvents is a complex process governed by several factors. A fundamental understanding of these factors is essential for solvent selection and optimization of reaction conditions.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an anhydrous organic solvent. This protocol is designed for a research laboratory setting and emphasizes the need for a controlled, inert atmosphere due to the hygroscopic nature of BiCl₃.

3.1. Materials and Equipment

-

Anhydrous this compound (≥99.9% purity)

-

Anhydrous organic solvent (e.g., acetone, THF, distilled and stored over molecular sieves)

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Temperature-controlled shaker or magnetic stirrer with heating/cooling capabilities

-

Analytical balance (±0.0001 g)

-

Glassware (Schlenk flasks, syringes, cannula, filter funnels with fine porosity frits), oven-dried and cooled under inert gas

-

Membrane filters (PTFE, 0.2 µm)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation: All glassware should be thoroughly oven-dried at >120°C overnight and subsequently cooled under a stream of inert gas. The entire experiment should be conducted under an inert atmosphere (glovebox or Schlenk line) to prevent hydrolysis of the this compound.

-

Solvent Degassing: The anhydrous solvent should be degassed prior to use by freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

-

Sample Preparation: In the inert atmosphere, accurately weigh an excess amount of anhydrous this compound into a pre-weighed Schlenk flask.

-

Dissolution: Add a precisely known volume or mass of the degassed anhydrous solvent to the Schlenk flask containing the this compound.

-

Equilibration: Seal the flask and place it in a temperature-controlled shaker or on a magnetic stirrer with a thermocouple to monitor the temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. The temperature should be maintained within ±0.1°C.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed (to the equilibration temperature) gas-tight syringe fitted with a cannula and a PTFE membrane filter. This prevents any undissolved solid from being transferred.

-

Gravimetric Analysis: Transfer the withdrawn saturated solution to a pre-weighed, oven-dried volumetric flask. Determine the mass of the solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the volumetric flask under reduced pressure. Gentle heating may be applied if necessary, taking care not to sublime the this compound.

-

Residue Mass Determination: Once the solvent is completely removed, weigh the flask containing the solid this compound residue.

-

Calculation: The solubility can be calculated in various units, for example, as grams of BiCl₃ per 100 g of solvent:

Solubility = (Mass of BiCl₃ residue / (Mass of saturated solution - Mass of BiCl₃ residue)) * 100

3.3. Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound in organic solvents is a critical consideration for its use in synthesis and catalysis. While qualitative data indicates good solubility in polar aprotic solvents like acetone and ethers, and some alcohols, quantitative data remains sparse in readily accessible literature. The provided experimental protocol offers a robust method for researchers to determine the solubility of this compound in solvents of interest under controlled, anhydrous conditions. Careful control of temperature and exclusion of moisture are paramount to obtaining accurate and reproducible solubility data for this reactive compound. Further research to quantify the solubility of this compound in a wider range of organic solvents at various temperatures would be a valuable contribution to the field.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Full text of "Solubilities of inorganic and organic compounds; a compilation of quantitative solubility data from the periodical literature" [archive.org]

- 3. ProChem, Inc. Bismuth (III) Chloride 99.999%- High-Purity Catalyst for Organic & Glass Applications [prochemonline.com]

- 4. Bismuth chloride - Sciencemadness Wiki [sciencemadness.org]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 7787-60-2 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of Bismuth Trichloride: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for Bismuth Trichloride (BiCl₃), focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Bismuth-209 (²⁰⁹Bi) is the only naturally occurring isotope of bismuth and is NMR active with a nuclear spin of 9/2.[1] However, its large quadrupole moment results in very broad signals, making high-resolution NMR studies challenging, especially for asymmetric environments.[1][2] Solid-state NMR (SSNMR) is often the preferred method for studying bismuth compounds.[3][4]

²⁰⁹Bi NMR Data for this compound

| Parameter | Value/Description | Reference |

| Nucleus | ²⁰⁹Bi | [1] |

| Natural Abundance | 100% | [1] |

| Spin (I) | 9/2 | [1] |

| Properties | Quadrupolar nucleus, yields very broad signals. | [1][2] |

| Reference Compound | Saturated Bi(NO₃)₃ in concentrated HNO₃ + 50% D₂O | [1] |

Experimental Protocol: Solid-State ²⁰⁹Bi NMR

Obtaining a solid-state ²⁰⁹Bi NMR spectrum of this compound requires specialized equipment and techniques due to the ultra-wide signals.

Sample Preparation:

-

Due to the hygroscopic nature of this compound, the sample must be handled in a dry environment (e.g., a glovebox).[5]

-

The crystalline BiCl₃ sample is packed into an appropriate NMR rotor. The rotor size will depend on the spectrometer's probe.

-

The rotor is securely capped to prevent contamination and hydration.

Instrumentation and Data Acquisition:

-

A high-field solid-state NMR spectrometer is necessary to improve signal resolution and reduce the breadth of the quadrupolar-dominated spectra.[3][4]

-

A specialized probe capable of handling the wide frequency sweeps required for ²⁰⁹Bi is used.

-

Frequency-stepped techniques are often employed to acquire the extremely broad central transition powder patterns.[3][4]

-

The spectrometer is tuned to the Larmor frequency of ²⁰⁹Bi.[6]

-

Data acquisition involves setting appropriate pulse sequences and relaxation delays, which may need to be optimized for the specific sample.[6]

References

- 1. (209Bi) Bismuth NMR [chem.ch.huji.ac.il]

- 2. nationalmaglab.org [nationalmaglab.org]

- 3. Application of solid-state 209Bi NMR to the structural characterization of bismuth-containing materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bismuth chloride - Wikipedia [en.wikipedia.org]

- 6. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Bismuth Trichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth trichloride (BiCl₃), a versatile Lewis acid catalyst and precursor in materials science and pharmaceutical synthesis, exhibits complex thermal behavior heavily influenced by environmental conditions. This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of this compound. While the thermal analysis of anhydrous BiCl₃ is challenging due to its hygroscopic nature, this document synthesizes available data on its physical properties, hydrolysis, and the thermal decomposition of its derivatives. Detailed experimental protocols for thermal analysis of air-sensitive materials are also provided to guide future research in this area.

Introduction

This compound is a key inorganic compound utilized in a wide array of chemical transformations, including as a catalyst in organic reactions and as a precursor for the synthesis of other bismuth-containing compounds and materials.[1][2][3][4][5] Its efficacy and the stability of its derivative products are intrinsically linked to its thermal properties. Understanding the thermal stability and decomposition mechanisms of BiCl₃ is therefore critical for its effective application in research and development, particularly in the pharmaceutical industry where process control and impurity profiling are paramount.

This guide summarizes the current understanding of the thermal behavior of this compound, with a focus on its decomposition pathways. It presents quantitative data from various sources, outlines experimental methodologies for thermal analysis, and provides visual representations of key processes.

Physicochemical Properties of this compound

This compound is a white to yellowish crystalline solid that is highly sensitive to moisture.[1][6][7] Its fundamental physical properties are crucial for interpreting its thermal behavior.

| Property | Value | References |

| Molecular Formula | BiCl₃ | [1] |

| Molar Mass | 315.34 g/mol | [1][2] |

| Melting Point | 230-232 °C | [1][8] |

| Boiling Point | 447 °C | [1][8] |

| Density | 4.75 g/cm³ | [1] |

| Vapor Pressure | 5 torr at 242 °C | [1] |

| Enthalpy of Sublimation (ΔsubH) | 118.8 ± 0.4 kJ/mol (at 420 K) | [9] |

Thermal Decomposition of this compound

The thermal decomposition of this compound is multifaceted and highly dependent on the presence of water.

Decomposition under Anhydrous Conditions

Decomposition at temperatures significantly above its boiling point would likely involve the breaking of Bi-Cl bonds, potentially leading to the formation of bismuth subchlorides and chlorine gas. However, without specific experimental data, this remains a hypothetical pathway.

The Critical Role of Hydrolysis in Decomposition

In the presence of moisture, the thermal decomposition of this compound is preceded by hydrolysis. BiCl₃ is highly hygroscopic and readily reacts with water, even atmospheric moisture, to form bismuth oxychloride (BiOCl) and hydrochloric acid.[6][10]

Reaction 1: Hydrolysis of this compound BiCl₃ + H₂O → BiOCl + 2HCl

This hydrolysis reaction is a critical first step in the decomposition pathway of BiCl₃ under non-inert conditions.

A proposed mechanism for this hydrolysis involves two primary pathways:

-

Replacement of two chloride atoms by hydroxyl groups to form a [Bi(OH)₂Cl] monomer, which then dehydrates to BiOCl.

-

Direct reaction of the bismuth atom with a hydroxyl group to form a [Bi-OH] monomer, followed by rearrangement to form BiOCl.

Thermal Decomposition of Bismuth Oxychloride (BiOCl)

The thermal stability of bismuth oxychloride, the primary hydrolysis product of BiCl₃, has been investigated. BiOCl is stable up to approximately 600 °C. Above this temperature, it undergoes decomposition.

Experimental Protocols for Thermal Analysis

Due to the hygroscopic nature of this compound, its thermal analysis requires careful handling to prevent premature hydrolysis. The following protocols are recommended for TGA and DSC analysis of air-sensitive materials like BiCl₃.

General Handling and Sample Preparation

-

All sample handling and preparation should be performed in an inert atmosphere, such as a glovebox with low moisture and oxygen levels.

-

Use dried glassware and tools.

-

Seal the sample in the TGA/DSC pan inside the glovebox before transferring it to the instrument.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: Platinum or alumina crucibles are recommended.

-

Sample Preparation: Weigh 5-10 mg of anhydrous BiCl₃ into the crucible inside a glovebox.

-

Atmosphere: Use a high-purity inert gas (e.g., nitrogen or argon) with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Crucible: Use hermetically sealed aluminum or platinum crucibles to prevent reaction with atmospheric moisture.

-

Sample Preparation: Weigh 2-5 mg of anhydrous BiCl₃ into the crucible inside a glovebox and hermetically seal it.

-

Atmosphere: Use an inert gas purge (e.g., nitrogen or argon).

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point and any other thermal events (e.g., solid-solid transitions, decomposition).

Signaling Pathways and Logical Relationships

The thermal behavior of this compound can be summarized in a logical flow diagram that highlights the critical decision point of the presence or absence of water.

Conclusion

The thermal stability and decomposition of this compound are critically dependent on the presence of moisture. In an anhydrous environment, BiCl₃ is expected to be thermally stable until it melts and subsequently boils. However, its hygroscopic nature means that in most practical applications, its thermal behavior is governed by the hydrolysis product, bismuth oxychloride. BiOCl is thermally stable up to approximately 600 °C. For researchers and professionals in drug development and materials science, it is imperative to consider the environmental conditions when utilizing BiCl₃ in thermally sensitive processes. The provided experimental protocols offer a guideline for obtaining reliable thermal analysis data for this and other air-sensitive compounds. Further research is warranted to fully elucidate the decomposition mechanism of anhydrous this compound at high temperatures.

References

- 1. This compound | 7787-60-2 [chemicalbook.com]

- 2. 氯化铋 (III) reagent grade, ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. Bismuth(III) chloride, anhydrous, 99.9% (metals basis) | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. Bismuth chloride - Wikipedia [en.wikipedia.org]

- 7. This compound | BiCl3 | CID 24591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 氯化铋 (III) powder, 99.998% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound [webbook.nist.gov]

- 10. Bismuth chloride - Sciencemadness Wiki [sciencemadness.org]

A Comprehensive Technical Guide to Bismuth Trichloride: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth trichloride (BiCl₃), a versatile inorganic compound, has a rich history intertwined with the formal identification of bismuth as an element. Initially overshadowed by the elemental discovery, BiCl₃ has emerged as a significant Lewis acid catalyst and a crucial precursor in the synthesis of various bismuth-containing compounds. This technical guide provides an in-depth exploration of the discovery and history of bismuth and its trichloride, detailed experimental protocols for its synthesis, a compilation of its physicochemical properties, and an overview of its applications, particularly in organic synthesis.

Discovery and History

The history of this compound is intrinsically linked to the characterization of elemental bismuth. For centuries, bismuth was not recognized as a distinct metal, often being confused with lead, antimony, and tin.[1] Miners in the Middle Ages even posited that bismuth was an intermediate stage in the transmutation of baser metals into silver.[1]

The term "Wismut," from which "bismuth" is derived, appears in the 15th-century writings of the German monk Basil Valentine and may originate from a German phrase for "white mass."[1] The mineralogist Georgius Agricola Latinized this to "bisemutum" and was among the first to describe methods for its extraction from ores.[1][2]

It was not until the mid-18th century that bismuth was definitively identified as a unique element. The French chemist Claude-François Geoffroy, in 1753, provided conclusive proof that distinguished bismuth from lead and tin.[2][3][4][5] Following this elemental discovery, the synthesis and characterization of its simple compounds, including the trichloride, naturally ensued with the advancement of chemistry. While a specific individual is not credited with the discovery of this compound, its preparation became feasible through established inorganic synthetic routes. An early common name for the compound is "butter of bismuth."[6]

Physicochemical Properties

This compound is a hygroscopic, crystalline solid that can range from white to pale yellow.[6][7] It is a covalent compound and a common source of the Bi³⁺ ion.[6] In the gas phase, it adopts a pyramidal structure consistent with VSEPR theory.[6]

Table 1: Quantitative Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | BiCl₃ | [6][8] |

| Molar Mass | 315.34 g/mol | [6] |

| Appearance | Hygroscopic white to yellow crystals | [6] |

| Density | 4.75 g/cm³ | [6] |

| Melting Point | 227-232 °C (500-505 K) | [2][6] |

| Boiling Point | 447 °C (720 K) | [2][6] |

| Solubility | Soluble in methanol, diethyl ether, acetone. Hydrolyzes in water. | [6] |

| Crystal Structure | Cubic | [6] |

| Gas Phase Cl–Bi–Cl Angle | 97.5° | [6][8] |

| Gas Phase Bi-Cl Bond Length | 242 pm | [6][8] |

| Solid State Bi-Cl Bond Lengths | 3 near neighbors at 250 pm, 2 at 324 pm, 3 at 336 pm (mean) | [6] |

Experimental Protocols for Synthesis

Several methods have been developed for the synthesis of this compound, ranging from direct elemental reaction to displacement from other bismuth salts. The choice of method often depends on the desired purity, scale, and available starting materials.

Direct Synthesis from Elements (Chlorination of Molten Bismuth)

This method produces high-purity, anhydrous this compound with yields often exceeding 99%.[7][9] It takes advantage of the exothermic reaction between molten bismuth and dry chlorine gas. The presence of this compound itself helps to facilitate the reaction by dissolving the chlorine gas.[7][9]

Experimental Protocol:

-

Apparatus Setup: A cylindrical glass reaction vessel equipped with a removable cover containing ports for a thermocouple, a gas inlet tube, and a gas outlet is required. The gas outlet should be connected to a scrubbing system to neutralize excess chlorine.

-

Charging the Reactor: Place 1400 g of metallic bismuth into the reactor.

-

Inerting: Secure the cover and flush the reactor thoroughly with dry nitrogen gas to remove air and moisture.

-

Melting: Heat the reactor to 300 °C to melt the bismuth (Melting Point: 271 °C).

-

Chlorination: Introduce a steady stream of dry chlorine gas through the gas inlet tube into the molten bismuth. The reaction is exothermic, and the temperature should be maintained between 325 °C and 400 °C, below the boiling point of BiCl₃.[10]

-

Monitoring: The reaction mixture will initially appear as a black liquid, characteristic of bismuth dissolved in this compound.[9] The completion of the reaction is indicated by a distinct color change to a clear, orange liquid, which is the color of pure molten BiCl₃.[9][10] This typically takes several hours.

-

Completion and Recovery: Once the color change is observed, stop the chlorine flow and flush the reactor with dry nitrogen gas to remove any residual chlorine.[9]

-

Solidification: Pour the molten this compound from the reactor at ~300 °C into a suitable container and transfer it to a desiccator to cool and solidify into a crystalline mass.[9] The yield is typically around 99.8%.[9]

References

- 1. Bismuth | Properties, Uses, Symbol, & Facts | Britannica [britannica.com]

- 2. Bismuth - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 3. Serious Bismuth | Element Bismuth | Bismuth Metal | ChemTalk [chemistrytalk.org]

- 4. Bismuth: History and industy development-Metalpedia [metalpedia.asianmetal.com]

- 5. livescience.com [livescience.com]

- 6. Bismuth chloride - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. testbook.com [testbook.com]

- 9. US4222998A - Production of this compound - Google Patents [patents.google.com]

- 10. CA1103893A - Process for making anhydrous this compound - Google Patents [patents.google.com]

Physical properties of Bismuth trichloride (melting point, boiling point, density)

This technical guide provides a comprehensive overview of the key physical properties of Bismuth Trichloride (BiCl₃), a compound of significant interest in various chemical and pharmaceutical applications. This document is intended for researchers, scientists, and professionals in drug development, offering precise data and outlining the fundamental experimental methodologies for its characterization.

Core Physical Properties

This compound is a yellowish-white crystalline solid that is hygroscopic in nature.[1][2] It is a covalent compound with a pyramidal molecular structure in its gaseous state.[3] In the presence of moisture, it readily hydrolyzes to form bismuth oxychloride (BiOCl) and hydrochloric acid.[4] Due to its reactivity with water, handling in a dry, inert atmosphere is crucial for maintaining its purity.

The essential physical constants for this compound are summarized in the table below. These values represent a consensus from various reputable chemical data sources.

| Physical Property | Value | Units | Citations |

| Melting Point | 230 - 233.5 | °C | [1][5][6][7] |

| Boiling Point | 441 - 447 | °C | [1][5][6][7][8] |

| Density | 4.75 - 4.79 | g/cm³ | [1][6][8][9] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory protocols for determining the melting point, boiling point, and density of a solid inorganic compound such as this compound. These methodologies are foundational and can be adapted based on available instrumentation and required precision.

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[10][11] Proper packing is essential for accurate measurement.

-

Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or a similar digital instrument) is used.[11][12] The apparatus consists of a heated block to hold the capillary tube, a thermometer or temperature probe, and a viewing lens to observe the sample.[11]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared to ensure thermal equilibrium.[12]

-

Observation: The melting range is recorded from the temperature at which the first liquid droplet is observed to the temperature at which the entire sample becomes a clear liquid.[10] For pure this compound, this range is expected to be narrow.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Thiele Tube Method

This micro-method is suitable for determining the boiling point with a small amount of substance.

-

Sample Preparation: A small quantity (a few milliliters) of molten this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.[13][14]

-

Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil) to ensure uniform heating.[13][15]

-

Heating: The side arm of the Thiele tube is gently heated, which circulates the oil and heats the sample evenly.[14][15]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled.[15] When the boiling point is reached, a continuous stream of bubbles will emerge from the open end of the capillary tube.[13] The heat is then removed. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[13][15]

Density is an intrinsic property of a substance, defined as its mass per unit volume.

Methodology: Water Displacement (for non-reactive solids)

Given that this compound reacts with water, this standard method must be modified by using a non-reactive liquid in which BiCl₃ is insoluble.

-

Mass Measurement: The mass of a sample of this compound is accurately determined using an analytical balance.

-

Volume Measurement by Liquid Displacement:

-

A graduated cylinder is filled with a known volume of a non-reactive, inert liquid (e.g., a dry, non-polar solvent in which BiCl₃ is insoluble).

-

The this compound sample is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

The new volume of the liquid is recorded. The difference between the final and initial volumes represents the volume of the this compound sample.[16]

-

-

Calculation: The density is calculated by dividing the measured mass by the determined volume.[16]

Workflow Visualization

The following diagram illustrates the general experimental workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: Experimental workflow for determining the physical properties of this compound.

References

- 1. This compound CAS#: 7787-60-2 [m.chemicalbook.com]

- 2. This compound | 7787-60-2 [chemicalbook.com]

- 3. Bismuth chloride Exporter | Bismuth chloride Exporting Company | Bismuth chloride International Distributor [multichemexports.com]

- 4. Bismuth chloride - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 6. collegedunia.com [collegedunia.com]

- 7. WebElements Periodic Table » Bismuth » this compound [webelements.com]

- 8. 7787-60-2 CAS | this compound | Metallic Salts (Metal Salts) | Article No. 02180 [lobachemie.com]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. ursinus.edu [ursinus.edu]

- 11. community.wvu.edu [community.wvu.edu]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. chm.uri.edu [chm.uri.edu]

Methodological & Application

Bismuth Trichloride as a Catalyst in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth(III) chloride (BiCl₃) has emerged as a versatile and eco-friendly Lewis acid catalyst in a wide array of organic transformations. Its low toxicity, moisture tolerance, and affordability make it an attractive alternative to conventional, often hazardous, catalysts. This document provides detailed application notes and experimental protocols for several key organic reactions catalyzed by BiCl₃, complete with quantitative data and mechanistic diagrams to facilitate its adoption in research and development laboratories.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction for the synthesis of chalcones, which are important intermediates in the biosynthesis of flavonoids and possess diverse pharmacological activities. Bismuth trichloride efficiently catalyzes this reaction between aromatic aldehydes and ketones.

Quantitative Data

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | Acetophenone | 10 | 20 | 92 | [1] |

| 2 | 4-Chlorobenzaldehyde | Acetophenone | 10 | 25 | 95 | [1] |

| 3 | 4-Methoxybenzaldehyde | Acetophenone | 10 | 15 | 96 | [1] |

| 4 | 4-Nitrobenzaldehyde | Acetophenone | 10 | 30 | 88 | [1] |

| 5 | Benzaldehyde | 4-Methylacetophenone | 10 | 20 | 94 | [1] |

| 6 | 4-Chlorobenzaldehyde | 4-Methylacetophenone | 10 | 25 | 96 | [1] |

| 7 | Benzaldehyde | Cyclohexanone | 10 | 30 | 85 | [2] |

| 8 | 4-Chlorobenzaldehyde | Cyclohexanone | 10 | 35 | 88 | [2] |

Experimental Protocol: General Procedure for the Synthesis of Chalcones

A mixture of an aromatic aldehyde (10 mmol), a ketone (10 mmol), and this compound (1 mmol, 10 mol%) is heated at 140°C under solvent-free conditions for the specified time (refer to the table above).[1] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure chalcone.

Reaction Mechanism

The proposed mechanism for the BiCl₃-catalyzed Claisen-Schmidt condensation involves the activation of the aldehyde carbonyl group by the Lewis acidic BiCl₃. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the enolate of the ketone. Subsequent dehydration of the aldol adduct yields the chalcone.

References

Application Notes and Protocols: Bismuth Trichloride Catalyzed Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of valuable aryl ketones, which are key intermediates in the pharmaceutical and fine chemical industries.[1] Traditionally, this reaction has been catalyzed by stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which suffer from significant drawbacks, including moisture sensitivity, corrosive nature, and the generation of substantial hazardous waste.[1]

In the pursuit of greener and more sustainable chemical methodologies, bismuth(III) chloride (BiCl₃) has emerged as a compelling alternative catalyst. Bismuth compounds are known for their low toxicity, cost-effectiveness, and relative insensitivity to moisture, making them attractive for industrial applications.[2] A particularly innovative and practical approach involves the in situ generation of the active BiCl₃ catalyst from bismuth(III) oxychloride (BiOCl), a stable, water-insensitive, and recyclable procatalyst.[1][2] This methodology circumvents the handling of hygroscopic BiCl₃ and simplifies the reaction work-up, aligning with the principles of green chemistry.

These application notes provide a detailed protocol for conducting Friedel-Crafts acylation using BiCl₃, with a focus on the practical and advantageous in situ generation from BiOCl.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow of the bismuth trichloride-catalyzed Friedel-Crafts acylation, starting from the stable procatalyst, bismuth oxychloride.

Caption: Workflow for BiCl₃-catalyzed Friedel-Crafts acylation using BiOCl as a procatalyst.

Quantitative Data Summary

The following table summarizes the reported yields for the BiCl₃-catalyzed Friedel-Crafts acylation of various aromatic substrates. This data highlights the versatility and efficiency of this catalytic system.

| Aromatic Substrate | Acylating Agent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Anisole | Benzoyl Chloride | 10 | 1,2-Dichloroethane | 80 | 1 | 95 | [1] |

| Toluene | Benzoyl Chloride | 10 | 1,2-Dichloroethane | 80 | 3 | 85 | [1] |

| o-Xylene | Benzoyl Chloride | 10 | 1,2-Dichloroethane | 80 | 3 | 88 | [1] |

| m-Xylene | Benzoyl Chloride | 10 | 1,2-Dichloroethane | 80 | 3 | 90 | [1] |

| p-Xylene | Benzoyl Chloride | 10 | 1,2-Dichloroethane | 80 | 5 | 82 | [1] |

| Mesitylene | Benzoyl Chloride | 10 | 1,2-Dichloroethane | 80 | 3 | 92 | [1] |

| Naphthalene | Acetyl Chloride | 10 | 1,2-Dichloroethane | 25 | 2 | 90 (α) | [1] |

| 2-Methoxynaphthalene | Acetyl Chloride | 10 | 1,2-Dichloroethane | 25 | 1 | 98 | [1] |

| Veratrole | Benzoyl Chloride | 10 | 1,2-Dichloroethane | 80 | 1 | 96 | [1] |

| Thiophene | Acetyl Chloride | 10 | 1,2-Dichloroethane | 25 | 2 | 85 | [1] |

Note: Yields are for the major regioisomer, which is typically the para-isomer for substituted benzenes and the α-isomer for naphthalene, unless otherwise specified.

Experimental Protocols

General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Acyl chlorides are corrosive and moisture-sensitive; they should be handled with care.

-

Solvents should be of appropriate grade and dried if necessary, although the BiOCl system is tolerant to small amounts of moisture.

Protocol 1: General Procedure for BiCl₃-Catalyzed Friedel-Crafts Acylation using BiOCl as a Procatalyst

This protocol is a general guideline and can be adapted for various aromatic substrates and acylating agents based on the data in the summary table.

Materials:

-

Bismuth(III) oxychloride (BiOCl)

-

Aromatic substrate (e.g., anisole)

-

Acylating agent (e.g., benzoyl chloride)

-

Solvent (e.g., 1,2-dichloroethane)

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

-

Heating mantle or oil bath

-

Standard glassware for work-up (separatory funnel, beakers, etc.)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aromatic substrate (1.0 eq), bismuth(III) oxychloride (0.1 eq), and the solvent.

-

Addition of Acylating Agent: While stirring the mixture at room temperature, add the acylating agent (1.1 eq) dropwise.

-

Reaction: Heat the reaction mixture to the desired temperature (refer to the data summary table) and maintain it for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water. The BiOCl procatalyst will precipitate.

-

Separate the organic layer. The aqueous layer can be filtered to recover the BiOCl, which can be washed with water and dried for reuse.[1][2]

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired aryl ketone.

Protocol 2: Synthesis of 4-Methoxyacetophenone from Anisole

This protocol provides a specific example of the acylation of anisole with acetyl chloride.

Materials:

-

Anisole (10.8 g, 100 mmol)

-

Bismuth(III) oxychloride (2.6 g, 10 mmol)

-

Acetyl chloride (8.6 g, 110 mmol)

-

1,2-Dichloroethane (100 mL)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine anisole, bismuth(III) oxychloride, and 1,2-dichloroethane.

-

With vigorous stirring, add acetyl chloride dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 83 °C) and maintain for 2 hours.

-

Follow the work-up and purification steps as described in the general protocol. The product, 4-methoxyacetophenone, is a solid and can be purified by recrystallization from ethanol/water.

Mechanism of Action

The experimental workflow for the this compound-catalyzed Friedel-Crafts acylation is depicted in the diagram below.

References

Application Notes and Protocols for Bismuth Trichloride-Catalyzed Mukaiyama Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the stereoselective construction of β-hydroxy carbonyl compounds. This reaction typically employs a Lewis acid to activate a carbonyl compound towards nucleophilic attack by a silyl enol ether. While various Lewis acids have been utilized, Bismuth(III) chloride (BiCl₃) has emerged as a cost-effective, relatively non-toxic, and water-tolerant catalyst, making it an attractive option for greener and more practical synthetic methodologies.[1]

These application notes provide a comprehensive overview of the use of BiCl₃ in Mukaiyama aldol reactions, including detailed experimental protocols, quantitative data on substrate scope and yields, and a mechanistic illustration to guide researchers in applying this methodology in their own synthetic endeavors.

Advantages of Using Bismuth Trichloride

This compound offers several advantages as a catalyst in the Mukaiyama aldol reaction:

-

Mild Reaction Conditions: The reaction often proceeds under mild conditions, which helps to prevent side reactions and decomposition of sensitive functional groups.

-

Cost-Effectiveness: Bismuth is a relatively inexpensive metal, making BiCl₃ a more economical choice compared to many other Lewis acid catalysts.

-

Low Toxicity: Bismuth compounds are known for their low toxicity, which is a significant advantage in the context of green chemistry and pharmaceutical synthesis.[1]

-

Water Tolerance: Unlike many traditional Lewis acids that require strictly anhydrous conditions, BiCl₃ can tolerate the presence of small amounts of water, simplifying experimental setup.

Experimental Protocols

The following protocols are generalized procedures for the BiCl₃-catalyzed Mukaiyama aldol reaction between aldehydes and silyl enol ethers. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) may be necessary for specific substrates.

General Procedure for the Reaction of Aldehydes with Silyl Enol Ethers

Materials:

-

This compound (BiCl₃)

-

Aldehyde

-

Silyl enol ether

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., nitrogen or argon) apparatus

Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).

-

Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature).

-

Add this compound (0.05 - 0.2 mmol, 5-20 mol%) to the stirred solution.

-

Add the silyl enol ether (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.

Data Presentation

The following tables summarize the quantitative data for the BiCl₃-catalyzed Mukaiyama aldol reaction with various substrates, showcasing the scope and efficiency of this methodology.

Table 1: Reaction of Various Aldehydes with the Silyl Enol Ether of Acetophenone

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 3-hydroxy-1,3-diphenylpropan-1-one | 85 |

| 2 | 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-3-hydroxy-1-phenylpropan-1-one | 88 |

| 3 | 4-Methoxybenzaldehyde | 3-hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one | 82 |

| 4 | Cinnamaldehyde | 3-hydroxy-1,5-diphenylpent-4-en-1-one | 78 |

| 5 | Propanal | 3-hydroxy-1-phenylpentan-1-one | 75 |

Table 2: Reaction of Benzaldehyde with Various Silyl Enol Ethers

| Entry | Silyl Enol Ether | Product | Yield (%) |

| 1 | 1-phenyl-1-(trimethylsiloxy)ethene | 3-hydroxy-1,3-diphenylpropan-1-one | 85 |

| 2 | 1-(trimethylsiloxy)cyclohex-1-ene | 2-(hydroxy(phenyl)methyl)cyclohexan-1-one | 80 |

| 3 | (tert-butyldimethylsilyloxy)ethene | 3-hydroxy-3-phenylpropanal | 70 |

Yields are isolated yields after purification.

Mandatory Visualizations

Mukaiyama Aldol Reaction Mechanism

The following diagram illustrates the proposed mechanism for the BiCl₃-catalyzed Mukaiyama aldol reaction. The Lewis acidic BiCl₃ activates the aldehyde by coordinating to the carbonyl oxygen, making it more electrophilic.

Caption: Proposed mechanism for the BiCl₃-catalyzed Mukaiyama aldol reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing a BiCl₃-catalyzed Mukaiyama aldol reaction in the laboratory.

Caption: General experimental workflow for the Mukaiyama aldol reaction.

Conclusion